(1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride
Description
(1-Benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride is a pyrazole-derived compound characterized by a benzyl group at the 1-position, diethyl substituents at the 3- and 5-positions of the pyrazole ring, and a methanamine group at the 4-position, with two hydrochloride salts. Its molecular formula is C₁₅H₂₂Cl₂N₃, and its molecular weight is 314.9 g/mol. The dihydrochloride salt form enhances solubility in polar solvents, which is advantageous for formulation in biological assays .
Properties
IUPAC Name |
(1-benzyl-3,5-diethylpyrazol-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3.2ClH/c1-3-14-13(10-16)15(4-2)18(17-14)11-12-8-6-5-7-9-12;;/h5-9H,3-4,10-11,16H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEJBWBZPYAGMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1CC2=CC=CC=C2)CC)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride typically involves the reaction of 3,5-diethyl-1H-pyrazole with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with formaldehyde and ammonium chloride to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promising results in medicinal chemistry, particularly in the development of anticancer agents. Research indicates that derivatives of this compound can modulate autophagy and inhibit mTORC1 activity, which is crucial for cancer cell metabolism and growth.
Case Study: Anticancer Activity
A study on N-(1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)benzamides demonstrated significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 24.25 | Induces apoptosis through morphological changes |
| MIA PaCa-2 (Pancreatic) | < 0.5 | Modulates autophagy and inhibits mTORC1 activity |
| A549 (Lung) | 49.85 | Promotes autophagy without apoptosis |
These findings suggest that the compound may be a valuable scaffold for designing new anticancer therapies.
Material Science
The compound's properties make it suitable for applications in material science, particularly in developing novel materials with specific electronic or optical properties. Its ability to form stable complexes with metals can be exploited in creating advanced materials for sensors and electronic devices.
Comparison with Related Compounds
To better understand the uniqueness of (1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Applications |
|---|---|---|
| 1-Benzyl-3,5-dimethylpyrazole | Lacks ethyl groups | Limited medicinal applications |
| 3,5-Diethylpyrazole | No benzyl substitution | Less reactive |
| N-(1-benzylpyrazole)benzamides | Similar core structure | Potential anticancer activity |
Mechanism of Action
The mechanism of action of (1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s benzyl and diethyl groups increase steric bulk and lipophilicity compared to smaller methyl or phenyl substituents in analogs . This may enhance membrane permeability but reduce aqueous solubility .
Research Findings and Implications
Lipophilicity vs.
Hydrogen-Bonding Capacity : The pyrazole core’s N–H groups may improve interactions with biological targets (e.g., kinases) compared to pyridine-based analogs .
Salt Form Stability : Dihydrochloride salts generally exhibit higher stability and melting points than free bases, as seen in analogous compounds () .
Biological Activity
The compound (1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
- IUPAC Name : (1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride
- CAS Number : 1909318-99-5
- Molecular Formula : C15H21N3.2ClH
- Purity : 95%
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to (1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine have shown submicromolar antiproliferative activity against various cancer cell lines, including MIA PaCa-2 cells. These compounds disrupt mTORC1 activity and modulate autophagy, leading to enhanced cancer cell death under nutrient-deficient conditions .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | MIA PaCa-2 | <0.5 | mTORC1 inhibition, autophagy modulation |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl | A549 | 26 | Induction of apoptosis |
| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl) | NCI-H460 | 49.85 | Autophagy induction |
Antimicrobial Activity
In addition to its anticancer properties, (1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride has been investigated for its antimicrobial effects. Preliminary data suggest that certain pyrazole derivatives demonstrate antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Microorganism | MIC (mg/mL) | Efficacy |
|---|---|---|---|
| PA-1 | Staphylococcus aureus | 0.0039 | Complete death within 8 hours |
| PA-2 | Escherichia coli | 0.025 | Significant reduction in growth |
The biological activity of (1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride can be attributed to its ability to modulate key cellular pathways:
- mTORC1 Inhibition : This compound disrupts the mTORC1 signaling pathway, which is crucial for cell growth and proliferation. By inhibiting this pathway, the compound can induce autophagy and promote cancer cell death.
- Autophagy Modulation : It has been observed that this compound increases basal autophagy levels while impairing autophagic flux under nutrient-replete conditions. This action may selectively target cancer cells that are under metabolic stress .
Case Studies
Several case studies have highlighted the potential therapeutic applications of pyrazole derivatives:
Case Study 1: MIA PaCa-2 Cells
A study demonstrated that treatment with a related pyrazole derivative led to a significant reduction in cell viability in MIA PaCa-2 pancreatic cancer cells. The compound was found to induce autophagy while simultaneously inhibiting mTORC1 reactivation during nutrient refeed conditions .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, a series of pyrazole derivatives were tested against various bacterial strains. The results indicated promising antibacterial effects with low MIC values for certain derivatives, suggesting potential applications in treating bacterial infections .
Q & A
Q. What are the established synthetic routes for (1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves alkylation of a 3,5-diethylpyrazole precursor with benzyl halides under basic conditions. For example, reacting 3,5-diethylpyrazole with benzyl chloride in dimethylformamide (DMF) using sodium hydride as a base at 80–100°C yields the pyrazole intermediate. Subsequent functionalization of the 4-position with a methanamine group via reductive amination or nucleophilic substitution, followed by dihydrochloride salt formation, completes the synthesis . Key optimizations include controlling solvent polarity, temperature, and stoichiometry to minimize side reactions (e.g., over-alkylation).
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Resolve the 3D molecular geometry and confirm diethyl/benzyl substituent positions. Use SHELXL for refinement .
- NMR spectroscopy : - and -NMR verify substituent integration and electronic environments (e.g., diethyl CH groups at δ ~1.2–1.4 ppm).
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
Q. What are the primary biological targets or assays used to evaluate its pharmacological potential?
- Methodological Answer : Common assays include:
- Enzyme inhibition studies : Target kinases or receptors (e.g., tyrosine kinases) using fluorescence-based or radiometric assays.
- Cell viability assays : Test anticancer activity via MTT or ATP-luminescence in cancer cell lines (e.g., HeLa, MCF-7) .
- Binding affinity assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biomolecules .
Q. How do solubility and stability properties impact experimental design?
- Methodological Answer : The dihydrochloride salt enhances water solubility but may hydrolyze under basic conditions. Stability tests (TGA/DSC) should assess thermal degradation. Store lyophilized at −20°C in inert atmospheres. For cell-based assays, dissolve in PBS or DMSO (<0.1% v/v) to avoid solvent toxicity .
Q. What analytical methods ensure purity and batch consistency?
- Methodological Answer :
- HPLC/UV-Vis : Monitor purity (>95%) with C18 columns and acetonitrile/water gradients.
- Elemental analysis : Validate stoichiometry (C, H, N, Cl).
- Karl Fischer titration : Quantify residual moisture .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts like N-oxide derivatives?
- Methodological Answer :
- Use anhydrous solvents (e.g., THF) and inert gas (N) to suppress oxidation.
- Optimize benzyl halide activation with catalysts like tetrabutylammonium iodide (TBAI).
- Employ flow chemistry for precise temperature control and faster reaction times .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC variability)?
- Methodological Answer :
- Verify compound purity and stereochemical consistency (e.g., chiral HPLC).
- Standardize assay protocols (e.g., cell passage number, serum concentration).
- Cross-validate using orthogonal assays (e.g., compare SPR with enzyme inhibition) .
Q. What computational strategies predict binding modes or metabolic pathways?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Model interactions with target proteins using PyMOL for visualization.
- DFT calculations : Predict reactive sites for metabolic oxidation (e.g., cytochrome P450 interactions).
- ADMET prediction tools (SwissADME) : Estimate bioavailability and toxicity .
Q. How does stereochemistry at the methanamine group influence biological activity?
- Methodological Answer : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis. Test isomer-specific activity in cellular assays. Use circular dichroism (CD) or X-ray crystallography to assign absolute configurations .
Q. What strategies enable selective functionalization of the pyrazole ring for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Directed ortho-metalation : Introduce substituents at the 4-position using lithium bases.
- Click chemistry : Attach triazole or fluorophore probes via Cu-catalyzed azide-alkyne cycloaddition.
- Protecting groups : Temporarily block the methanamine group during alkylation/arylation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
